Shield-2
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Overview
Description
Shield-2: is a potent FKBP-derived destabilizing domain stabilizing ligand. It is primarily used in scientific research for its ability to stabilize proteins tagged with destabilizing domains, thereby preventing their degradation. This compound has a molecular formula of C35H51N3O7 and a molecular weight of 625.8 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Shield-2 is synthesized through a customized synthesis process. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it involves advanced organic synthesis techniques and the use of specialized reagents and catalysts .
Industrial Production Methods: Industrial production of this compound is carried out by specialized chemical synthesis companies. The production process involves multiple steps, including the preparation of intermediates, purification, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Shield-2 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products .
Scientific Research Applications
Shield-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizing ligand in various chemical reactions and processes.
Biology: Employed in studies involving protein stabilization and degradation.
Medicine: Investigated for potential therapeutic applications in diseases where protein stabilization is crucial.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
Shield-2 exerts its effects by binding to FKBP-derived destabilizing domains, thereby stabilizing the tagged proteins and preventing their degradation. This interaction helps maintain the functional integrity of the proteins, allowing them to perform their intended biological functions. The molecular targets and pathways involved include the FKBP protein and the proteasomal degradation pathway .
Comparison with Similar Compounds
Shield-1: Another FKBP-derived destabilizing domain stabilizing ligand with similar properties.
Rapamycin: A well-known FKBP-binding compound used in various biological studies.
Tacrolimus: An immunosuppressive drug that also binds to FKBP proteins .
Uniqueness of Shield-2: this compound is unique due to its high potency and specificity in stabilizing FKBP-derived destabilizing domains. This makes it particularly valuable in research applications where precise control over protein stability is required .
Properties
CAS No. |
1013621-70-9 |
---|---|
Molecular Formula |
C35H51N3O7 |
Molecular Weight |
625.8 g/mol |
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-(pentan-3-ylcarbamoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C35H51N3O7/c1-5-28(6-2)36-35(40)38-17-8-7-12-30(38)34(39)45-31(15-13-26-14-16-32(41-3)33(24-26)42-4)27-10-9-11-29(25-27)44-23-20-37-18-21-43-22-19-37/h9-11,14,16,24-25,28,30-31H,5-8,12-13,15,17-23H2,1-4H3,(H,36,40)/t30-,31+/m0/s1 |
InChI Key |
IIRCDQURVMVUTA-IOWSJCHKSA-N |
SMILES |
O=C([C@H]1N(C(NC(CC)CC)=O)CCCC1)O[C@@H](C2=CC=CC(OCCN3CCOCC3)=C2)CCC4=CC=C(OC)C(OC)=C4 |
Isomeric SMILES |
CCC(CC)NC(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCCN4CCOCC4 |
Canonical SMILES |
CCC(CC)NC(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCCN4CCOCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Shield-2; Shield 2; Shield2; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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